(3-Ethoxypropyl)(thiophen-2-ylmethyl)amine
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Overview
Description
(3-Ethoxypropyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C10H17NOS. It is characterized by the presence of an ethoxypropyl group and a thiophen-2-ylmethyl group attached to an amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(3-Ethoxypropyl)(thiophen-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypropyl)(thiophen-2-ylmethyl)amine
- (3-Butoxypropyl)(thiophen-2-ylmethyl)amine
- (3-Ethoxypropyl)(furan-2-ylmethyl)amine
Uniqueness
(3-Ethoxypropyl)(thiophen-2-ylmethyl)amine is unique due to the presence of both an ethoxypropyl group and a thiophen-2-ylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-ethoxy-N-(thiophen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H17NOS/c1-2-12-7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,2,4,6-7,9H2,1H3 |
InChI Key |
ISFASQCAVWTJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC=CS1 |
Origin of Product |
United States |
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